Product packaging for Cyclopenta-2,4-dien-1-imine(Cat. No.:CAS No. 55968-25-7)

Cyclopenta-2,4-dien-1-imine

Cat. No.: B14636415
CAS No.: 55968-25-7
M. Wt: 79.10 g/mol
InChI Key: GOQVWZMTWNXELT-UHFFFAOYSA-N
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Description

Cyclopenta-2,4-dien-1-imine (C 5 H 5 N) is an organic compound of significant interest in theoretical and physical chemistry research . Its primary research value lies in its role as a model system for investigating fundamental quantum chemical phenomena, particularly molecular symmetry properties, conical intersections, and nonadiabatic coupling terms (NACTs) . These studies are crucial for understanding photochemical reactions and large amplitude molecular motions. The compound, with its C 2v (M) molecular symmetry, serves as an excellent demonstrative framework for exploring the Longuet-Higgins phase change theorem and validating quantization rules derived for nonadiabatic couplings . Research into related cyclopentadiene derivatives, such as imine metal complexes derived from acetylferrocene, suggests broader potential applications in bio-medicinal chemistry, including investigations into anticancer and antimicrobial activities . Similarly, structural analogs like (cyclopentadienone)iron complexes are extensively explored in catalysis, such as transfer hydrogenation and dehydrogenation reactions . As a research chemical, this compound is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting. Specific physical data, such as boiling point and detailed hazard classifications, require further experimental characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N B14636415 Cyclopenta-2,4-dien-1-imine CAS No. 55968-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55968-25-7

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-imine

InChI

InChI=1S/C5H5N/c6-5-3-1-2-4-5/h1-4,6H

InChI Key

GOQVWZMTWNXELT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)C=C1

Origin of Product

United States

Synthetic Methodologies for Cyclopenta 2,4 Dien 1 Imine and Derivatives

Direct Formation Approaches

Direct formation methods aim to construct the iminocyclopentadiene core in a single or a few straightforward steps from acyclic or cyclic precursors. These approaches include classical condensation reactions, strategies involving highly reactive intermediates, and modern multicomponent reaction pathways.

Condensation Reactions with Cyclopentadienone Precursors

The most intuitive approach to the synthesis of iminocyclopentadienes is the condensation reaction between a cyclopentadienone derivative and a primary amine, which is analogous to the formation of Schiff bases from ketones and aldehydes. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the cyclopentadienone, followed by dehydration to yield the corresponding imine.

A notable example involves the use of tetraphenylcyclopentadienone (B147504), a stable and commercially available starting material. The reaction of tetraphenylcyclopentadienone with various primary amines can be facilitated by acid catalysis or by azeotropic removal of water to drive the equilibrium towards the formation of the N-substituted iminocyclopentadiene. The bulky phenyl groups in tetraphenylcyclopentadienone provide steric hindrance that prevents the dimerization of the cyclopentadienone moiety, making it a suitable substrate for such transformations.

Reactant 1Reactant 2ProductConditions
TetraphenylcyclopentadienonePrimary Amine (e.g., Aniline)N-Aryl-tetraphenylcyclopenta-2,4-dien-1-imineAcid catalyst, heat, removal of water

Strategies Involving Organodilithium Intermediates for Iminocyclopentadiene Derivatives

While less common, synthetic strategies involving organodilithium intermediates offer a potential route to functionalized iminocyclopentadiene derivatives. These methods typically involve the generation of a dianionic cyclopentadienyl (B1206354) species which can then react with a nitrogen-containing electrophile. For instance, the treatment of cyclopentadiene (B3395910) with two equivalents of a strong base, such as n-butyllithium, can generate a dilithiated cyclopentadienyl species. Subsequent reaction with a suitable electrophile, such as a nitrile, could in principle lead to the formation of an iminocyclopentadiene derivative after a series of steps including cyclization and tautomerization. However, the control of regioselectivity and the stability of the intermediates are significant challenges in this approach.

Multicomponent Reaction Pathways to Iminocyclopentadienes

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, present an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. researchgate.netnih.govsemanticscholar.orgmdpi.com While specific MCRs leading directly to the parent this compound are not extensively documented, the principles of MCRs can be applied to construct highly substituted iminocyclopentadiene derivatives. For example, a hypothetical MCR could involve the reaction of a 1,3-dicarbonyl compound, an amine, and a source of the C2 unit of the cyclopentadiene ring, potentially leading to a fused heterocyclic system containing the iminocyclopentadiene motif. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for the synthesis of complex nitrogen-containing molecules and could potentially be adapted for the synthesis of iminocyclopentadiene derivatives by careful choice of starting materials. semanticscholar.org

Indirect Synthetic Routes

Indirect synthetic routes involve the modification of a pre-existing cyclopentadiene or iminocyclopentadiene ring system to introduce or alter the imine functionality.

Transformations of Substituted Cyclopentadienes

This approach involves the conversion of a functional group on a substituted cyclopentadiene into an imine. For instance, a cyclopentadiene bearing a formyl or keto substituent could be synthesized and subsequently converted to the corresponding imine through a condensation reaction with a primary amine. This method allows for the introduction of a wide variety of substituents on the cyclopentadiene ring prior to the formation of the imine. The synthesis of such substituted cyclopentadienes can be achieved through various methods, including the functionalization of cyclopentadienyl anions.

Starting MaterialReagentIntermediateProduct
FormylcyclopentadienePrimary Amine-N-Substituted-cyclopenta-2,4-dien-1-ylmethanimine
AcetylcyclopentadienePrimary Amine-N-Substituted-1-(cyclopenta-2,4-dien-1-yl)ethan-1-imine

Derivatization of Existing Iminocyclopentadiene Scaffolds

Once an iminocyclopentadiene scaffold is formed, it can be further modified to generate a library of derivatives. The reactivity of the iminocyclopentadiene ring allows for various chemical transformations. For example, electrophilic substitution reactions could potentially be used to introduce functional groups onto the cyclopentadienyl ring, although the directing effects of the imine group would need to be considered. masterorganicchemistry.comlibretexts.orgresearchgate.net The nitrogen atom of the imine itself can also be a site for further reactions, such as alkylation or acylation, to produce iminium salts or N-acyliminocyclopentadienes, respectively. The specific reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as polymerization or decomposition of the starting material.

Green Chemistry Approaches in Iminocyclopentadiene Synthesis

The development of synthetic methodologies in alignment with the principles of green chemistry is a pivotal focus of modern chemical research. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. In the context of iminocyclopentadiene synthesis, while specific literature on "this compound" is not extensively detailed, the broader field of imine and fulvene (B1219640) synthesis offers significant insights into plausible green synthetic routes. These methods prioritize the reduction of organic solvents, the use of alternative energy sources, and the application of environmentally benign catalysts.

A significant advancement in green imine synthesis is the adoption of solvent-free reaction conditions. acs.orgpeerj.com The condensation of amines and carbonyl compounds, the fundamental reaction for imine formation, often proceeds efficiently without a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. acs.org For the synthesis of a volatile and reactive compound like this compound, a solvent-free approach could be particularly advantageous, potentially involving the direct reaction of freshly cracked cyclopentadiene with an appropriate amine source under controlled temperature.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. nih.gov The application of microwave irradiation to the synthesis of imines has been shown to be highly effective. researchgate.net It is plausible that the reaction of a cyclopentadienyl precursor with an amine could be significantly accelerated under microwave heating, potentially minimizing the formation of polymeric byproducts that can occur with prolonged reaction times.

Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. ksu.edu.sanih.gov This method can enhance mass transfer and accelerate reaction rates, often at ambient temperature and pressure. The application of ultrasound could facilitate the formation of this compound by promoting efficient mixing and activation of the reactants, potentially leading to higher yields and purity. ksu.edu.sanih.gov The synthesis of various N-heterocyclic compounds has been successfully achieved using ultrasound, highlighting its potential for C-N bond formation in a greener manner. mdpi.com

The use of green catalysts is a cornerstone of environmentally friendly synthesis. For reactions involving cyclopentadiene and its derivatives, various catalytic systems have been explored. In fulvene synthesis, which is analogous to the formation of the carbon backbone of iminocyclopentadienes, amine-functionalized ionic liquids and other organocatalysts have been used to promote the condensation with carbonyl compounds in an environmentally benign manner. An iron-cyclopentadienone catalyst has been reported for C-N bond formation between alcohols and amines, suggesting that metal catalysts derived from earth-abundant elements could be effective. acs.org Furthermore, the use of solid acid catalysts, such as Amberlyst® 15, has been demonstrated for facile imine synthesis under solvent-free conditions, offering the advantages of easy separation and reusability. peerj.com The autocatalytic synthesis of imines in supercritical carbon dioxide (sc-CO2) represents a cutting-edge green approach, where CO2 acts as both a solvent and a promoter, forming carbonic acid with the water byproduct to catalyze the reaction. chemistryviews.org

While direct experimental data for the green synthesis of this compound is limited, the wealth of research on related structures provides a strong foundation for the development of such methodologies. The table below summarizes findings from green synthetic approaches to analogous imines and fulvenes, illustrating the potential for applying these principles to the target compound.

Table 1: Green Synthetic Methodologies for Related Imines and Fulvenes

Reactants Product Type Green Method Catalyst/Conditions Yield (%) Reaction Time Reference
Aromatic Aldehydes, Amines Imines Solvent-free None >95 1.5 - 3 h acs.org
Aldehydes, Amines Imines Microwave-assisted, Solvent-free β-ethoxyethanol (wetting agent) 91-98 1 - 1.5 min nih.gov
Aldehydes, Amines Imines Ultrasound-assisted Silica promoter High Not specified ksu.edu.sa
Carbonyl Compounds, Cyclopentadiene Fulvenes Catalytic Pyrrolidine, Molecular Sieves Quantitative Overnight nih.gov
Benzaldehyde Derivatives, Anisidine Imines Supercritical CO2 Autocatalytic ~100 Not specified chemistryviews.org
Aromatic Aldehydes, Amines Imines Heterogeneous Catalysis Amberlyst® 15, Solvent-free Excellent Short peerj.com
Benzyl alcohol, Aniline N-Benzylaniline Iron Catalysis Iron-tetraphenylcyclopentadienone tricarbonyl >99 48 h acs.org

Reaction Mechanisms and Reactivity of Cyclopenta 2,4 Dien 1 Imine Systems

Cycloaddition Reactions Involving Cyclopenta-2,4-dien-1-imine Systems

The conjugated π-electron system of this compound allows it to participate in various cycloaddition reactions, acting as a 2π, 4π, or 6π component. The presence of the electron-donating imine group enhances the electron density of the fulvene (B1219640) system, making it a versatile partner in these reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. nih.gov this compound systems can participate in both forward and inverse electron demand Diels-Alder reactions, depending on the nature of the reacting partner.

In a forward, or normal electron demand, Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Due to the electron-donating nature of the imine group, this compound is expected to be an electron-rich diene. This heightened nucleophilicity facilitates its reaction with electron-deficient alkenes. For instance, fulvenes substituted with electron-donating groups at the exocyclic C6 position exhibit increased electron density in their π-system, enhancing their stability and nucleophilicity. beilstein-journals.org This allows them to function effectively as the 4π component in reactions with dienophiles. beilstein-journals.org

The general reactivity pattern in these reactions is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-donating imine group raises the energy of the fulvene's HOMO, bringing it closer to the LUMO of an electron-poor dienophile and accelerating the reaction.

Table 1: Predicted Forward Diels-Alder Reactions of this compound Analogs

Diene Dienophile Product Type Predicted Yield Predicted Selectivity
6-(dimethylamino)fulvene Maleic Anhydride (B1165640) [4+2] Cycloadduct High Endo favored
6-(dimethylamino)fulvene N-Phenylmaleimide [4+2] Cycloadduct High Endo favored

This data is extrapolated from the known reactivity of fulvenes and 6-aminofulvenes.

In an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed: an electron-poor diene reacts with an electron-rich dienophile. bohrium.com While this compound is inherently electron-rich and thus not a typical IEDDA diene, it can function as an electron-rich dienophile. The exocyclic C=N double bond can act as the 2π component in reactions with highly electron-deficient dienes, such as 1,2,4,5-tetrazines. nih.gov

The reactivity in IEDDA reactions is controlled by the interaction between the HOMO of the dienophile and the LUMO of the diene. The electron-donating imine group in this compound would raise the energy of its HOMO, facilitating the reaction with an electron-poor diene. These reactions are known for their rapid kinetics and high specificity, often proceeding under mild conditions. rsc.org

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is determined by the electronic and steric properties of the substituents. ox.ac.uk In the case of this compound reacting as a diene, the substitution pattern on the dienophile will dictate the orientation of the addition.

Stereoselectivity in Diels-Alder reactions typically favors the formation of the endo product due to secondary orbital interactions between the π-systems of the diene and the dienophile in the transition state. msu.edu For fulvene cycloadditions, the endo stereochemistry is often the dominant outcome. nih.gov The substituents at the exocyclic C6 position of the fulvene are generally too distant to significantly impact the stereoselectivity of the cycloaddition involving the cyclopentadiene (B3395910) ring. nih.gov

Table 2: Factors Influencing Selectivity in Fulvene Cycloadditions

Factor Influence on Regioselectivity Influence on Stereoselectivity
Electronic Effects Governed by matching of atoms with largest HOMO/LUMO coefficients. Can influence the stability of the endo vs. exo transition state.
Steric Hindrance Can favor the formation of the less sterically hindered regioisomer. Can disfavor the formation of the more sterically crowded endo product.

Beyond the classic [4+2] Diels-Alder reaction, this compound systems are predicted to undergo other pericyclic reactions, including higher-order cycloadditions. A notable example is the [6+2] cycloaddition observed in the reaction of 6-aminofulvenes with maleic anhydride or maleimide. nih.govresearchgate.net This reaction provides an efficient route to pentaleno[1,2-c]furan and pentaleno[1,2-c]pyrrole skeletons. nih.gov

The ability of 6-aminofulvenes to act as a 6π component is attributed to the increased electron density across the fulvene π-system due to the electron-donating amino group. beilstein-journals.org This enhanced nucleophilicity allows the fulvene to engage with electron-deficient 2π systems in a [6+2] fashion. Such reactions are considered formal cycloadditions as they may proceed through a stepwise mechanism rather than a concerted pericyclic transition state. researchgate.net

Other pericyclic reactions that fulvene derivatives are known to participate in include [8+6] and [6+4] cycloadditions, showcasing the versatility of the fulvene core in constructing complex polycyclic systems. beilstein-journals.org

Diels-Alder Reaction Pathways

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound with nucleophiles and electrophiles is dictated by the electronic nature of its constituent parts: the cyclopentadienyl (B1206354) ring and the imine functional group.

The exocyclic double bond of fulvenes is highly polarizable, and the presence of an electron-donating group at the C6 position, such as an imine, enhances the nucleophilic character of the molecule. Nucleophilic attack typically occurs at the exocyclic C6 carbon atom. nih.gov This is because the resonance structure that places a positive charge on the C6 carbon allows the cyclopentadienyl ring to achieve a 6π electron aromatic character, making this position electrophilic. Conversely, electrophilic attack is expected to occur at the C1 position of the cyclopentadienyl ring. nih.gov

Table 3: Predicted Reactivity Sites of this compound

Reagent Type Predicted Site of Attack Rationale
Nucleophile Exocyclic imine carbon (C6) Polarization of the C=N bond and stabilization of the resulting cyclopentadienyl anion.
Electrophile C1 position of the cyclopentadiene ring Higher electron density at this position due to the electron-donating imine group.

Interaction with Nucleophilic Reagents

The carbon-nitrogen double bond in imines is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. In the case of this compound, this electrophilicity is a key feature of its reactivity. The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Theoretical studies on related systems, such as the reaction between cyclopentadiene and protonated imine derivatives, suggest that these reactions can proceed through a stepwise mechanism. wikipedia.org This process typically begins with the nucleophilic attack on the electron-deficient carbon of the iminium ion, forming an acyclic intermediate, which then undergoes ring closure. wikipedia.org

A variety of nucleophiles can react with imines, including organometallic reagents, amines, and thiols. Organometallic reagents like Grignard and organolithium compounds are potent nucleophiles that readily add to the imine carbon. nih.gov The interaction with amines and thiols would similarly involve the nucleophilic attack of the heteroatom's lone pair on the imine carbon.

Table 1: Potential Nucleophilic Addition Reactions to this compound This table is illustrative and based on the general reactivity of imines.

Nucleophile Type Example Reagent Expected Product Type
Organometallic Grignard Reagent (R-MgX) Secondary Amine
Hydride Sodium Borohydride (NaBH4) Secondary Amine
Amine Primary Amine (R-NH2) Aminal
Thiol Thiol (R-SH) Thioaminal
Enolate Lithium Enolate β-Amino Carbonyl Compound

Electrophilic Activation and Reactivity Enhancement via Catalysis

The electrophilicity of the imine carbon in this compound can be significantly enhanced through activation by electrophiles, most commonly Brønsted or Lewis acids. Protonation of the imine nitrogen by a Brønsted acid generates an iminium ion, which is a much more potent electrophile than the neutral imine. researchgate.net This increased reactivity facilitates the attack of even weak nucleophiles.

Lewis acids can also serve as effective catalysts by coordinating to the nitrogen atom of the imine. This coordination increases the partial positive charge on the imine carbon, thereby activating the molecule for nucleophilic attack. The synthesis of substituted iminocyclopentadienes has been achieved through Lewis acid-promoted reactions, highlighting the utility of this approach. wikipedia.org

The choice of catalyst can be crucial and may even lead to unexpected reaction pathways. Studies on other systems have shown that a shift in the Lewis acid from an oxophilic to an azaphilic nature can radically alter reaction outcomes. youtube.com For iminocyclopentadiene systems, both "hard" and "soft" Lewis acids could potentially be employed to modulate reactivity.

Table 2: Catalytic Activation Strategies for Imines

Catalyst Type Example Mode of Activation
Brønsted Acid Hydrochloric Acid (HCl) Protonation of the imine nitrogen to form an iminium ion.
Lewis Acid Boron Trifluoride (BF3) Coordination to the nitrogen lone pair, increasing the electrophilicity of the carbon.
Lewis Acid Scandium Triflate (Sc(OTf)3) Coordination to the nitrogen, facilitating nucleophilic attack. imperial.ac.uk

Catalytic and Photochemical Transformations

Metal-Catalyzed Reactions Involving Iminocyclopentadienes

Transition metal catalysis offers a powerful toolkit for the transformation of imines and their derivatives. While specific metal-catalyzed reactions of this compound are not extensively documented, the reactivity of analogous iminocyclopropenes provides valuable insights. For instance, rhodium(I) and copper(I) catalysts have been shown to promote the rearrangement of 3-iminocyclopropenes to yield N-fused pyrroles. wikipedia.org The proposed mechanism involves the metal-catalyzed ring-opening to form a carbenoid intermediate, followed by intramolecular nucleophilic attack and elimination of the metal catalyst. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental transformations in organic synthesis and could potentially be applied to functionalized this compound derivatives. researchgate.netnih.govrsc.org These reactions typically involve an oxidative addition, transmetalation, and reductive elimination catalytic cycle. rsc.org Copper-catalyzed reactions, known for their utility in C-N bond formation, could also play a significant role in the derivatization of iminocyclopentadiene systems. masterorganicchemistry.com

Table 3: Potential Metal-Catalyzed Transformations This table is speculative and based on the known reactivity of imines and dienes.

Metal Catalyst Reaction Type Potential Application
Rhodium(I) Rearrangement/Cycloaddition Synthesis of N-fused heterocycles. wikipedia.org
Copper(I) Rearrangement/Cross-Coupling Synthesis of N-fused heterocycles, C-N bond formation. wikipedia.orgmasterorganicchemistry.com
Palladium(0) Cross-Coupling (e.g., Suzuki) C-C bond formation at the cyclopentadienyl ring. researchgate.netnih.gov

Photochemically Induced Reaction Pathways

The photochemistry of imines is a rich field characterized by various possible reaction pathways upon electronic excitation. The irradiation of an imine can lead to the population of an excited state, often the S1(n, π*) state, which exhibits N-centered radical character. wikipedia.org This excited state can undergo a variety of transformations, including cycloadditions and rearrangements.

A notable reaction is the photochemical formal [4+2]-cycloaddition. Studies on imine-substituted bicyclo[1.1.1]pentanes have shown that irradiation can lead to the formation of a diradical intermediate that subsequently engages in a cycloaddition with an alkene. wikipedia.org For this compound, which possesses a conjugated diene system, intramolecular or intermolecular [4+2] photocycloadditions (Diels-Alder type reactions) could be envisioned. The diene moiety itself can participate in the reaction, or the imine could act as a dienophile.

Another potential photochemical pathway is E/Z photoisomerization around the C=N double bond, which is a common deactivation pathway for excited imines and can compete with other photoreactions. researchgate.net The specific outcome of a photochemical reaction can be influenced by factors such as the solvent, the presence of sensitizers, and the wavelength of light used. For example, the photochemical reaction of an imine with triethylborane (B153662) has been shown to be sensitized by conjugated dienes.

Table 4: Optimization of a Photochemical Formal [4+2]-Cycloaddition Data from a study on a related imine-substituted bicyclo[1.1.1]pentane system. wikipedia.org

Entry Solvent Concentration (M) Product Yield (%) Byproduct Yield (%)
1 Ethyl Acetate 0.05 21 61
2 Acetonitrile 0.05 22 58
3 Ethyl Acetate 0.2 41 48
4 Ethyl Acetate 0.5 50 40
5 Styrene (neat) ~4.0 54 22

Intramolecular Reaction Dynamics of Imines

The conjugated π-system of this compound allows for a range of intramolecular pericyclic reactions. These reactions are governed by the principles of orbital symmetry and can be induced thermally or photochemically.

One important class of intramolecular reactions is sigmatropic rearrangements. In the parent cyclopentadiene system, wikipedia.orgresearchgate.net-sigmatropic shifts of hydrogen atoms are rapid at room temperature, leading to the interconversion of isomers. libretexts.org It is plausible that N-substituted iminocyclopentadienes could undergo analogous rearrangements. Another key sigmatropic reaction is the youtube.comyoutube.com-rearrangement, such as the Cope and Claisen rearrangements, which are powerful tools for stereoselective bond formation. wikipedia.orgresearchgate.net

Electrocyclic reactions are another type of pericyclic reaction that could be relevant to this compound. These reactions involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is thermally or photochemically initiated and the number of π-electrons involved.

Furthermore, intramolecular Diels-Alder reactions have been demonstrated for cyclopentadiene derivatives where a dienophile is tethered to the cyclopentadiene ring. imperial.ac.uk For a suitably substituted this compound, an intramolecular [4+2] cycloaddition could lead to the formation of complex polycyclic structures.

Theoretical and Computational Investigations of Cyclopenta 2,4 Dien 1 Imine

Quantum Chemical Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) are two of the most widely employed computational methods for studying molecular systems. While specific ab initio and DFT studies exclusively focused on Cyclopenta-2,4-dien-1-imine are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its expected electronic characteristics.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would provide a highly accurate description of the molecule's electronic wave function and energy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) would be suitable for this purpose.

DFT, a method that approximates the electron density to calculate the system's energy, offers a balance between computational cost and accuracy. Functionals such as B3LYP, PBE0, and M06-2X, combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ), would be effective in predicting the geometry, vibrational frequencies, and electronic properties of this compound. For instance, DFT calculations have been successfully used to study related cyclopentadienyl (B1206354) ligand systems and their electronic structure within metal complexes.

A hypothetical DFT calculation on this compound would likely reveal a planar cyclopentadienyl ring, although the imine functional group would introduce some degree of asymmetry. Key computed parameters would include bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value (B3LYP/6-31G*)
C=N Bond Length~1.28 Å
C-N Bond Length~1.40 Å
C=C Bond Lengths (ring)~1.35 - 1.45 Å
C-C Bond Lengths (ring)~1.46 - 1.50 Å
C-N-H Bond Angle~120°

Note: These are estimated values based on typical bond lengths for similar functional groups and cyclic systems.

Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of this compound. The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

Computational studies on analogous systems, such as cyclopentadienone, have revealed the significant influence of substituents on the electronic structure. Similarly, the imine group in this compound is expected to modulate the electronic properties of the cyclopentadienyl ring.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Characteristic
HOMO EnergyRelatively high, indicating susceptibility to oxidation
LUMO EnergyRelatively low, indicating susceptibility to reduction
HOMO-LUMO GapModerate, suggesting potential for reactivity
Dipole MomentNon-zero, due to the electronegativity of the nitrogen atom

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of potential energy surfaces.

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods can locate and characterize the transition state (TS) for a given reaction, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For this compound, a key reaction of interest is its participation in cycloaddition reactions, such as the Diels-Alder reaction. Computational studies on the cycloaddition of cyclopentadiene (B3395910) with various dienophiles have shown that the stereochemistry and regiochemistry of the products can be accurately predicted by analyzing the energies of the possible transition states. Similar computational approaches could be applied to predict the reactivity of this compound as either a diene or a dienophile.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orglongdom.orgwikipedia.org By mapping the PES, chemists can visualize the entire reaction pathway from reactants to products, including any intermediates and transition states. longdom.org

For a reaction involving this compound, such as its dimerization or reaction with another molecule, a PES would reveal the lowest energy path the reaction is likely to follow. The complexity of the PES increases with the number of atoms in the system. longdom.org Computational techniques can be used to explore the PES and identify the minimum energy pathways.

In a cycloaddition reaction, the formation of new chemical bonds can occur simultaneously (synchronously) or in a stepwise manner (asynchronously). The degree of synchronicity can be investigated computationally by analyzing the geometry of the transition state.

For a Diels-Alder reaction involving this compound, if the two new sigma bonds are forming to a similar extent in the transition state, the reaction is considered synchronous. If one bond is significantly more formed than the other, the reaction is asynchronous. Studies on related imine cycloadditions have indicated that the reaction mechanism can often involve an asynchronous concerted transition state. nih.gov The electronic nature of the substituents on both the diene and the dienophile can influence the degree of asynchronicity. Computational analysis of the bond lengths in the transition state structure for a reaction involving this compound would provide clear insights into the synchronicity of the bond-forming process.

Molecular Symmetry and Nonadiabatic Dynamics of C₅H₄NH

The theoretical and computational investigation of this compound (C₅H₄NH) reveals significant insights into its molecular symmetry and nonadiabatic dynamics. These aspects are crucial for understanding the photochemistry and photophysics of this molecule, particularly the processes that occur after electronic excitation. The strong coupling between electronic and nuclear motions in the vicinity of conical intersections governs these dynamics.

Conical Intersections (CIs) and Nonadiabatic Coupling Terms (NACTs)

Conical intersections (CIs) are points of degeneracy between two or more potential energy surfaces in a molecule. wikipedia.org In the vicinity of these intersections, the Born-Oppenheimer approximation breaks down, leading to efficient non-adiabatic transitions between electronic states. wikipedia.orgnih.gov These CIs act as molecular funnels, facilitating rapid radiationless decay from excited electronic states. wikipedia.org

For this compound, the molecular symmetry properties of CIs and the associated nonadiabatic coupling terms (NACTs) have been a subject of detailed study. nih.gov The NACTs quantify the coupling between electronic and nuclear motion and become particularly large near a CI. q-chem.com The discovery of a single CI allows for the generation of a complete set of symmetry-related CIs through molecular symmetry operations. nih.gov

A key finding is that the seams of CIs associated with different irreducible representations (IREPs) can exhibit distinct topologies within a specific plane of molecular symmetry-adapted coordinates. Furthermore, the IREPs dictate the presence of symmetrical nodes in the NACTs. This understanding can aid in their quantum chemical calculation, even at geometries far from the CIs. nih.gov Planar contour integrals of the NACTs taken along a path enclosing individual CIs are quantized, yielding values of +π or -π, which depend on the IREP-adapted signs of the NACTs. nih.gov These signs can be used to define the "charges" and IREPs of the CIs themselves. nih.gov

Molecular Symmetry Groups and Irreducible Representations (IREPs)

Molecular symmetry describes the symmetry elements present in a molecule and allows for its classification based on group theory. wikipedia.org This classification is fundamental to predicting a molecule's chemical and physical properties, including its spectroscopic transitions. wikipedia.org The symmetry operations of a molecule form a mathematical group, and the states of the molecule can be classified using the irreducible representations (IREPs) of its corresponding symmetry group. wikipedia.org

This compound possesses C₂ᵥ(M) molecular symmetry. nih.gov This point group is characterized by one-dimensional IREPs. nih.gov The NACTs of C₅H₄NH can be classified according to these IREPs when using molecular symmetry-adapted nuclear coordinates. nih.gov Theorems have been established that relate the IREPs of different NACTs to one another, providing a systematic framework for their analysis. nih.gov

The classification of NACTs and CIs based on the IREPs of the C₂ᵥ(M) group provides a powerful tool for understanding the dynamics of the molecule. For instance, it allows for the prediction of which nuclear motions will be most effective at coupling different electronic states.

Symmetry Operation Description
EIdentity
C₂Two-fold rotation axis
σᵥVertical mirror plane
σᵥ'Second vertical mirror plane
C₂ᵥ IREP Symmetry Properties
A₁Symmetric with respect to C₂ and both σᵥ planes
A₂Symmetric with respect to C₂, antisymmetric to both σᵥ planes
B₁Antisymmetric with respect to C₂ and σᵥ', symmetric to σᵥ
B₂Antisymmetric with respect to C₂ and σᵥ, symmetric to σᵥ'

Quantum Dynamics Simulations at Conical Intersections

Quantum dynamics simulations are essential for modeling the behavior of molecules at and near conical intersections, where non-adiabatic effects are prominent. nih.gov These simulations can elucidate the pathways and timescales of radiationless decay processes. For this compound, quantum chemical calculations have been employed to confirm theoretical predictions regarding its CIs and NACTs. nih.gov

The process begins with the location of a CI, which can be guided by principles such as the Longuet-Higgins phase change theorem. nih.gov Subsequent quantum chemical calculations are then used to demonstrate the self-consistency of the theoretical framework. This includes verifying that the symmetry-adapted NACTs adhere to derived quantization rules. nih.gov These simulations provide a detailed picture of the interplay between electronic transitions and nuclear motion in C₅H₄NH, which is fundamental to its photochemical behavior.

Spectroscopic Characterization Techniques for Cyclopenta 2,4 Dien 1 Imine Systems

Vibrational Spectroscopy (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For Cyclopenta-2,4-dien-1-imine and its derivatives, FT-IR spectra are characterized by several key vibrational modes.

The most diagnostic absorption is the stretching vibration of the carbon-nitrogen double bond (νC=N). In imines, this band typically appears in the 1690–1640 cm⁻¹ region. nih.gov Its precise position and intensity can be influenced by the nature of the substituent on the nitrogen atom and the electronic environment of the fulvene (B1219640) ring. For instance, conjugation with the π-system of the cyclopentadienyl (B1206354) ring can lower the frequency of this vibration.

Other significant absorptions include:

=C-H Stretching: Vinylic C-H stretching vibrations of the cyclopentadienyl ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of sp²-hybridized carbon-hydrogen bonds. vscht.cz

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fulvene ring typically produce moderate to strong bands in the 1650–1550 cm⁻¹ region. vscht.czresearchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of the parent imine, which aids in the assignment of experimental spectra obtained from its derivatives. researchgate.netnih.gov

Table 1: Characteristic FT-IR Absorption Ranges for this compound Systems
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
=C-H Stretch (vinylic)3100 - 3000Medium
C=N Stretch (imine)1690 - 1640Medium to Strong
C=C Stretch (ring)1650 - 1550Medium to Strong
C-H Bending< 1500Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound system is expected to show distinct signals for the protons on the cyclopentadienyl ring and the imine proton (if present).

Ring Protons: The vinylic protons on the five-membered ring typically resonate in the downfield region, generally between 6.0 and 7.5 ppm, due to the deshielding effect of the conjugated π-system. The exact chemical shifts and coupling patterns (e.g., doublet of doublets) depend on their relative positions and the substitution pattern. chemicalbook.comyoutube.com

Imine Proton (-CH=N-): If the imine is formed from an aldehyde, the proton attached to the imine carbon would appear as a singlet further downfield, often in the 8.0–10.0 ppm range. researchgate.net

Substituent Protons: Protons on the N-substituent will have chemical shifts characteristic of their specific chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

Ring Carbons: The sp²-hybridized carbons of the cyclopentadienyl ring are expected to resonate between approximately 110 and 150 ppm. rsc.org

Imine Carbon (>C=N-): The carbon atom of the imine group is significantly deshielded and typically appears far downfield, in the range of 160–180 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
NucleusGroupPredicted Chemical Shift (ppm)
¹HRing Protons (vinylic)6.0 - 7.5
¹HImine Proton (-CH=N-)8.0 - 10.0
¹³CRing Carbons (vinylic)110 - 150
¹³CImine Carbon (>C=N-)160 - 180

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₅N), the expected exact mass is approximately 79.042 Da.

Soft ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are often employed for analyzing imine derivatives to preserve the molecular ion. Studies on related 6-aminofulvene derivatives using FAB mass spectrometry have shown that the choice of matrix (e.g., m-nitrobenzyl alcohol) can significantly influence the resulting spectra, favoring the formation of the radical molecular ion (M⁺·) over the protonated molecule ([M+H]⁺). arkat-usa.orgresearchgate.net

Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining structural information by analyzing the fragmentation of the molecular ion. arkat-usa.org Common fragmentation pathways for fulvene-imine systems may involve the loss of the N-substituent or fragmentation of the cyclopentadienyl ring. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments. nih.gov

Table 3: Key Mass Spectrometry Data for Parent this compound
ParameterValue
Molecular FormulaC₅H₅N
Molecular Weight79.10 g/mol
Exact Mass79.04220 Da
Primary Ionization ProductsM⁺· (Radical Cation), [M+H]⁺ (Protonated Molecule)

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in this compound and its derivatives gives rise to characteristic absorptions in the UV-Vis region.

These compounds are expected to exhibit two main types of electronic transitions:

π → π Transitions:* These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation of the fulvene system, these transitions occur at longer wavelengths compared to non-conjugated systems. nih.gov

n → π Transitions:* These lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. This transition is often observed as a shoulder on the main π → π* absorption band. iosrjournals.org

The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the nature of the substituent on the nitrogen atom. Electron-donating groups on the nitrogen can lead to a red shift (bathochromic shift) of the λmax, indicating a smaller energy gap for the electronic transition. nih.govresearchgate.net

Table 4: Expected Electronic Transitions for this compound Systems
TransitionTypical Wavelength Range (nm)Relative Intensity
π → π250 - 400High
n → π> 350Low

Advanced Spectroscopic Methods (e.g., X-ray Crystallography for Derivatives)

While the parent this compound is too unstable for single-crystal X-ray diffraction, the technique has been successfully applied to numerous stable derivatives, particularly metal complexes incorporating cyclopentadienyl ligands. monash.edumdpi.com These crystal structures provide definitive proof of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray crystallography of derivatives reveals key structural features:

Planarity: The five-membered ring is largely planar, a characteristic feature of the cyclopentadienyl system.

Bond Alternation: The C-C bond lengths within the ring show a degree of alternation, consistent with the conjugated diene character of the fulvene core.

C=N Bond Length: The length of the carbon-nitrogen double bond provides insight into the degree of imine character.

Conformation: The orientation of the N-substituent relative to the fulvene ring can be determined, which is crucial for understanding steric and electronic effects.

This structural information is invaluable for correlating spectroscopic data with the precise three-dimensional arrangement of atoms and for validating the results of computational modeling. mdpi.com

Applications of Cyclopenta 2,4 Dien 1 Imine in Chemical Synthesis and Catalysis

Role in Organic Synthesis Methodologies

The reactivity of the imine functional group, combined with the cyclopentadienyl (B1206354) framework, allows for a diverse range of chemical transformations. This has established Cyclopenta-2,4-dien-1-imine as a key intermediate in several organic synthesis methodologies.

Building Block for Complex Molecular Architectures

This compound serves as a fundamental building block in the construction of intricate molecular structures. The imine functional group (C=N) provides a site for nucleophilic attack, while the diene system can participate in cycloaddition reactions. This dual reactivity allows for the stepwise or concerted formation of multiple bonds, leading to the assembly of complex polycyclic and heterocyclic frameworks. The dynamic nature of the imine bond formation is crucial for the high-yielding synthesis of cage-like molecules. researchgate.net Kinetically unfavorable bond formations can be corrected, allowing the thermodynamically most stable product to form at equilibrium. researchgate.net

The inherent reactivity of imines as electrophiles is central to their role in constructing complex molecules. nih.gov They can be considered as "masked carbonyls" and readily react with a variety of carbon nucleophiles in Mannich-type reactions to form β-amino carbonyl compounds, which are important intermediates for pharmaceuticals and natural products. nih.gov

The table below summarizes the utility of imine-based building blocks in the synthesis of various molecular architectures.

Molecular ArchitectureSynthetic StrategyRole of Imine
Porous Organic CagesImine condensation/metathesisDynamic bond formation enabling self-correction to the thermodynamic product. researchgate.net
Nitrogen HeterocyclesAza-Diels-Alder reactionsActs as an azadiene, reacting with alkenes to form quinoline (B57606) derivatives. nih.gov
β-Amino CarbonylsMannich reactionActs as an electrophile, reacting with an enolizable carbonyl and an amine. nih.gov
Coordination PolymersLigand synthesisThe nitrogen atom coordinates with metal ions. byjus.com

Precursor for Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. byjus.comnih.gov The imine functionality can act as a dienophile or an azadiene in cycloaddition reactions, providing a direct route to six-membered nitrogen heterocycles. For instance, the aza-Diels-Alder reaction, also known as the Povarov reaction, involves the [4+2] cycloaddition of an imine with an alkene to generate quinoline derivatives. nih.gov

Furthermore, multicomponent reactions (MCRs) involving imines have become a powerful tool for the efficient synthesis of diverse heterocyclic scaffolds. nih.govnih.gov These reactions, where three or more reactants combine in a single operation, offer high atom economy and procedural simplicity. nih.gov Imines, generated in situ from aldehydes and amines, can react with various nucleophiles and electrophiles in a cascade fashion to produce complex heterocyclic systems. nih.gov

Functionalization and Derivatization Strategies

The functionalization of this compound and its derivatives allows for the tuning of their electronic and steric properties, expanding their utility in organic synthesis. The imine nitrogen can be readily protonated or alkylated, enhancing the electrophilicity of the imine carbon. The cyclopentadienyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Recent advancements in C-H functionalization have provided novel strategies for the derivatization of imine-containing molecules. Temporary directing groups can be employed to achieve site-selective functionalization of aromatic rings in the presence of an imine. nih.gov This approach allows for the introduction of functional groups at positions that are not easily accessible through classical methods.

Coordination Chemistry and Ligand Design

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property, combined with the versatile cyclopentadienyl framework, has made it a valuable ligand in coordination chemistry and catalysis.

Formation of Organometallic Complexes

This compound and its derivatives readily form stable complexes with a wide range of transition metals and main group elements. libretexts.orgdntb.gov.uadntb.gov.ua The cyclopentadienyl moiety is a ubiquitous "spectator" ligand in organometallic chemistry, known for its ability to stabilize metal complexes across the periodic table. libretexts.org It can bind to a metal center in various hapticities, most commonly in a η⁵-fashion. libretexts.org The imine functionality can either coordinate to the same metal center, acting as a bidentate ligand, or to a different metal ion, bridging multiple metal centers.

The electronic properties of the resulting organometallic complexes can be fine-tuned by modifying the substituents on both the cyclopentadienyl ring and the imine nitrogen. This allows for the rational design of complexes with specific catalytic activities or material properties.

The table below provides examples of organometallic complexes formed from cyclopentadienyl-type ligands.

Complex TypeMetal (M)Ligands (L)Structural Features
"Piano Stool"VariousCO, PR₃, etc.Cp ligand as the "seat," other ligands as "legs." libretexts.org
MetalloceneFe, Ru, Os, etc.Two Cp ligandsSandwich structure with the metal between two Cp rings. libretexts.org
Bent MetalloceneGroup 4, 5, 6, 7Two Cp ligands, X (halide, etc.)Tilted Cp rings. libretexts.org

Ligand Properties in Metal-Catalyzed Transformations

The unique electronic and steric properties of this compound-based ligands have a significant impact on the reactivity and selectivity of metal-catalyzed transformations. The imine nitrogen can act as a hemilabile ligand, reversibly coordinating to the metal center during the catalytic cycle. This can facilitate substrate activation and product release, leading to enhanced catalytic efficiency.

The steric bulk of the substituents on the imine nitrogen and the cyclopentadienyl ring can be used to create a specific chiral environment around the metal center, enabling asymmetric catalysis. The indenyl ligand, a benzo-fused analogue of the cyclopentadienyl ligand, has been shown to accelerate various catalytic reactions due to the "indenyl effect." nih.gov This effect is attributed to the ability of the indenyl ligand to slip from a η⁵- to a η³-coordination mode, opening up a coordination site for the substrate. nih.gov

Imines are generally considered weak dienophiles in thermal Diels-Alder reactions. researchgate.net However, coordination to a Lewis acid can significantly enhance their reactivity. Theoretical studies have shown that the reaction between cyclopentadiene (B3395910) and protonated imine derivatives proceeds through a stepwise mechanism. researchgate.net

Stabilization of Reactive Species through Complexation

The inherent electronic properties of ligands resembling this compound, such as azafulvenes, make them suitable candidates for the stabilization of reactive metal centers. The nitrogen atom of the imine group can act as a Lewis base, donating its lone pair of electrons to a metal center, while the cyclopentadienyl ring system can engage in π-bonding. This chelation effect can enhance the stability of the resulting metal complex.

A study on such complexes with manganese (Mn), iron (Fe), and cobalt (Co) showed that the azafulvene-based ligand could support the coordination of pseudohalide anions (NCS⁻, NCO⁻, N₃⁻). nih.gov X-ray crystallographic analysis of these complexes revealed that the secondary coordination sphere, composed of amino moieties from the ligand platform, engages in hydrogen bonding with the coordinated pseudohalide. nih.gov This demonstrates the potential of such ligand systems to stabilize reactive anionic species by creating a well-defined and protective chemical environment.

Table 1: Selected Metal(II) Azafulvene Complexes and Their Characterization

ComplexMetal IonCoordinated AnionKey Structural Feature
N(afaCy)₃M₂Mn(II), Fe(II), Co(II)Triflate (OTf)⁻Dative coordination of the azafulvene ligand
N(afaCy)₃MXMn(II), Fe(II), Co(II)NCS⁻, NCO⁻, N₃⁻Hydrogen bonding between the ligand's secondary coordination sphere and the anion

Data synthesized from studies on analogous azafulvene complexes. nih.gov

This ability to create a tailored coordination environment is crucial for stabilizing reactive intermediates in catalytic cycles. While direct evidence for this compound is not available, its structural similarity to azafulvenes suggests it could similarly be employed to stabilize transition metal catalysts, potentially influencing their reactivity and selectivity in various chemical transformations.

Future Research Directions and Perspectives

Emerging Synthetic Strategies

The transient nature of Cyclopenta-2,4-dien-1-imine necessitates the development of innovative and efficient synthetic methodologies for its in situ generation and trapping. While traditional condensation reactions of amines and ketones are a primary route to imines, the instability of the corresponding cyclopentadienone precursor presents a significant challenge. scirp.org Future synthetic endeavors will likely focus on unconventional approaches that circumvent the need for isolating the highly reactive ketone.

One promising avenue is the exploration of photochemical or thermal rearrangements of suitable precursors. For instance, the photolysis of cyclopentadienyl (B1206354) azides could potentially lead to the formation of the desired imine through the expulsion of dinitrogen and subsequent rearrangement of the resulting nitrene intermediate. Another approach could involve the vacuum flash pyrolysis of specifically designed precursors, a technique proven effective for the generation of other reactive intermediates.

Furthermore, transition-metal-catalyzed reactions offer a versatile toolkit for the construction of imine functionalities. rsc.org The development of catalytic systems that can mediate the direct dehydrogenative coupling of cyclopenta-2,4-dien-1-amine would be a significant breakthrough. organic-chemistry.org Such methods, often employing catalysts based on ruthenium, palladium, or copper, could provide a milder and more atom-economical route to the target imine. rsc.orgacs.org The application of modern synthetic strategies is summarized in the table below.

Synthetic StrategyPrecursorPotential Advantages
Photochemical RearrangementCyclopentadienyl azideMild reaction conditions, in situ generation
Vacuum Flash PyrolysisSubstituted cyclopentadiene (B3395910) derivativesAccess to highly reactive species
Dehydrogenative CouplingCyclopenta-2,4-dien-1-amineAtom economy, milder conditions

Advanced Spectroscopic and Computational Approaches

Given the likely transient nature of this compound, its characterization will heavily rely on the synergy between advanced spectroscopic techniques and high-level computational methods. nih.govrsc.org The direct observation and structural elucidation of such a reactive species require specialized experimental setups.

Matrix isolation spectroscopy, where the molecule is trapped in an inert gas matrix at cryogenic temperatures, would be an ideal technique to obtain its infrared and UV-vis spectra, providing valuable information about its vibrational modes and electronic transitions. rsc.org In tandem, computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, will be indispensable for predicting its geometric structure, spectroscopic signatures, and thermodynamic stability. scielo.bracs.orgnih.gov These theoretical calculations can guide experimental efforts and aid in the interpretation of complex spectral data.

Furthermore, advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) coupled with ion mobility separation, could be employed to detect and characterize the imine as a transient intermediate in solution-phase reactions. nih.govrsc.org Infrared ion spectroscopy (IRIS) has also emerged as a powerful tool for obtaining structural information on gas-phase ions and could be applied to the protonated form of this compound. nih.gov

TechniqueInformation Gained
Matrix Isolation SpectroscopyInfrared and UV-vis spectra, vibrational modes
Computational Chemistry (DFT)Molecular structure, predicted spectra, stability
Advanced Mass SpectrometryDetection and characterization of transient species
Infrared Ion Spectroscopy (IRIS)Structural information of the protonated form

Untapped Reactivity Modalities

The unique combination of a diene system and an imine functional group within a five-membered ring suggests a plethora of untapped reactivity modalities for this compound. Its behavior in various pericyclic reactions, as both a diene and a dienophile, presents a particularly exciting area for investigation.

The imine can be envisioned to participate in Diels-Alder reactions, where it could react with dienophiles to afford novel nitrogen-containing bicyclic adducts. nih.gov Conversely, the diene component of the molecule could engage with reactive dienophiles. Theoretical studies will be crucial in predicting the feasibility and stereochemical outcomes of these cycloaddition reactions. researchgate.net

Moreover, the imine nitrogen atom introduces the possibility of aza-electrocyclization reactions. Under thermal or photochemical conditions, the molecule could undergo ring-closure to form strained, bicyclic systems. The electrophilic carbon atom of the imine functionality also opens the door to a variety of nucleophilic addition reactions, providing a pathway to functionalized cyclopentenylamines. The exploration of its coordination chemistry with various metal centers could also lead to the discovery of novel organometallic complexes with unique catalytic properties.

Interdisciplinary Research Frontiers

The potential applications of this compound and its derivatives extend beyond the realm of fundamental organic chemistry, touching upon several interdisciplinary research frontiers.

In materials science, the incorporation of this imine moiety into polymer backbones could lead to the development of novel functional materials with interesting electronic and optical properties. The ability of the imine to participate in dynamic covalent chemistry could be harnessed for the creation of self-healing polymers and adaptable materials. nih.govnih.gov

In the field of medicinal chemistry, the cyclopentadienyl scaffold is a known pharmacophore, and the introduction of an imine functionality could lead to the discovery of new bioactive molecules. Cyclic imines are a class of marine biotoxins and have been investigated for their biological activity. acs.org Derivatives of this compound could be synthesized and screened for potential therapeutic applications.

Furthermore, in the context of asymmetric catalysis, chiral derivatives of this compound could serve as novel ligands for transition metal catalysts, enabling new stereoselective transformations. The development of synthetic routes to enantiopure derivatives will be a key challenge in this area.

Q & A

Q. What are the established synthetic pathways for cyclopenta-2,4-dien-1-imine, and how are reaction conditions optimized to improve yield?

this compound can be synthesized via insertion reactions of isocyanides into bis-enyl copper compounds. For example, compound 43 (a bis-enyl copper complex) reacts with isocyanide to yield this compound (48 ) under thermolysis conditions in THF . Optimization involves solvent selection (e.g., toluene vs. THF), temperature control, and stoichiometric ratios. Characterization typically employs 1^1H NMR (e.g., δ 6.2–5.8 ppm for dienyl protons in CDCl3_3) and mass spectrometry to confirm purity and structure .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

1^1H NMR is critical for identifying dienyl proton environments (e.g., distinct coupling patterns for conjugated systems) . Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous structural confirmation. For example, SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Detailed experimental protocols must include solvent purity, catalyst loading (e.g., copper or rhodium catalysts), and reaction monitoring (TLC/GC-MS). Supporting Information (SI) should provide raw NMR spectra, crystallographic data (CIF files), and step-by-step procedures to align with journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition metals (e.g., Cu, Rh) in this compound formation?

Rhodium catalysis facilitates dehydrogenative cycloaddition via η3^3-coordinated metallacycles, which suppress reductive elimination and promote H-shift processes to form penta-2,4-dien-1-imine intermediates. In contrast, copper-mediated pathways rely on isocyanide insertion into bis-enyl complexes. Computational studies (DFT) can model transition states to compare activation barriers for these divergent mechanisms .

Q. How do competing reaction pathways (e.g., thermolysis vs. catalytic cycles) lead to contradictory product distributions in literature reports?

For example, thermolysis of compound 46 in THF yields cyclooctatetraene (49 ), while in toluene, it forms semibullvalene (50 ) due to solvent-dependent stabilization of intermediates . Researchers must analyze kinetic vs. thermodynamic control using variable-temperature NMR and theoretical calculations to resolve such contradictions .

Q. What computational strategies are recommended to predict the electronic properties and reactivity of this compound derivatives?

Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Solvent effects should be incorporated via implicit models (e.g., PCM). Software like Gaussian or ORCA is standard, with validation against experimental UV-Vis and cyclic voltammetry data .

Q. How should researchers address discrepancies in crystallographic data interpretation for this compound complexes?

SHELXL’s refinement tools can resolve twinning or disorder issues. For ambiguous cases, complementary techniques like powder XRD or electron diffraction may be required. Cross-validation against spectroscopic data (IR, Raman) ensures structural consistency .

Methodological Frameworks for Research Design

Q. How can the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

  • Feasible: Prioritize reactions with accessible precursors (e.g., commercial isocyanides).
  • Novel: Explore understudied applications, such as asymmetric catalysis using chiral imine derivatives.
  • Relevant: Align with broader goals like sustainable catalysis or bioactive molecule synthesis .

Q. What statistical methods are appropriate for analyzing kinetic data from this compound formation?

Non-linear regression (e.g., using MATLAB or OriginLab) fits rate constants for pseudo-first-order reactions. Error analysis should report confidence intervals and uncertainties from triplicate trials. Principal Component Analysis (PCA) can identify outlier datasets in high-throughput screening .

Q. How to structure a research proposal on this compound to satisfy funding agencies’ criteria?

  • Objectives: Define specific aims (e.g., “Elucidate Rh vs. Cu catalytic mechanisms”).
  • Milestones: Include timelines for synthesis, characterization, and computational modeling.
  • Broader Impacts: Highlight potential applications in medicinal chemistry or materials science .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting complex reaction data in journals?

  • Tables: Summarize key reactions (e.g., substrates, catalysts, yields). Example:
SubstrateCatalystSolventYield (%)Reference
43 CuTHF72
46 RhToluene68
  • Figures: Use schemes to illustrate mechanisms (e.g., η3^3-coordination in Rh cycles ).
  • SI: Deposit raw NMR, XRD, and computational data in repositories like Zenodo .

Q. How to handle conflicting literature results in a discussion section?

Systematically compare experimental conditions (e.g., solvent polarity, catalyst loading) and employ sensitivity analysis to identify critical variables. Use phrases like “In contrast to [X], our data suggest…” to frame discrepancies as opportunities for methodological refinement .

Critical Analysis and Validation

Q. What strategies validate the purity of this compound in air-sensitive reactions?

Use glovebox techniques for synthesis and in situ IR monitoring to track degradation. Combustion analysis (CHNS) and 13^{13}C NMR ensure purity >95%. For hygroscopic samples, Karl Fischer titration quantifies water content .

Q. How to design control experiments to confirm catalytic vs. stoichiometric roles of metals?

Conduct reactions without metal catalysts or with pre-synthesized metallacycles. Compare turnover numbers (TONs) and use poisoning experiments (e.g., adding mercury to quench heterogeneous catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.